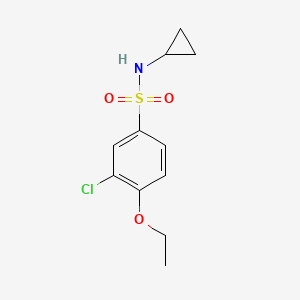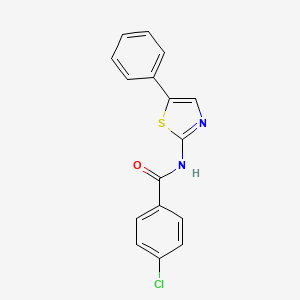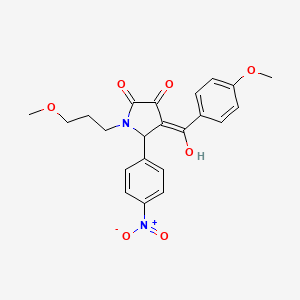![molecular formula C14H11F3N2O2 B5303080 N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea, also known as DFP-10825, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play important roles in signal transduction pathways. In
Wirkmechanismus
N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea exerts its pharmacological effects by selectively inhibiting the activity of PKC, a family of serine/threonine kinases that play important roles in signal transduction pathways. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting PKC, this compound can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, improve glucose metabolism and insulin sensitivity, and protect against neuronal damage and improve cognitive function. In addition, this compound has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of PKC, which allows for the specific modulation of PKC activity. In addition, it has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, there are also some limitations to its use in laboratory experiments. For example, this compound may have off-target effects on other kinases or signaling pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the development and application of N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea. One potential direction is the optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetics, to improve its therapeutic potential. Another direction is the exploration of its effects in different disease models and the identification of potential biomarkers for its efficacy. Moreover, the combination of this compound with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects. Finally, the development of new PKC inhibitors based on the structure of this compound may lead to the discovery of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-(difluoromethoxy)aniline with 3-fluorobenzoyl chloride in the presence of a base to form the intermediate 4-(difluoromethoxy)phenyl 3-fluorobenzoate. This intermediate is then reacted with a primary amine, such as methylamine or ethylamine, in the presence of a catalyst to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC, which is overexpressed in many types of cancer. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Moreover, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-9-2-1-3-11(8-9)19-14(20)18-10-4-6-12(7-5-10)21-13(16)17/h1-8,13H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHECQXYOWQVEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)
![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)

![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)
![N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5303041.png)

![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate](/img/structure/B5303052.png)

![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
![6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5303084.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B5303096.png)